![molecular formula C22H21OP B1608492 2-(Triphenylphosphoranylidene)butyraldehyde CAS No. 90601-08-4](/img/structure/B1608492.png)
2-(Triphenylphosphoranylidene)butyraldehyde
Overview
Description
2-(Triphenylphosphoranylidene)butyraldehyde is a chemical compound with the linear formula C2H5C[=P(C6H5)3]CHO . It has a molecular weight of 332.38 .
Molecular Structure Analysis
The molecular structure of 2-(Triphenylphosphoranylidene)butyraldehyde is represented by the formula C2H5C[=P(C6H5)3]CHO . This indicates that the molecule consists of a butyraldehyde group (C2H5CHO) attached to a triphenylphosphoranylidene group ([=P(C6H5)3]).Physical And Chemical Properties Analysis
2-(Triphenylphosphoranylidene)butyraldehyde appears as a white to off-white powder or crystals . It has a melting point of 172-175 degrees Celsius . The compound is also characterized by its infrared spectrum and proton NMR spectrum .Scientific Research Applications
Crystal Structure and Conformation
2-(Triphenylphosphoranylidene)butyraldehyde derivatives, including alkyl 3-oxo-2-(triphenylphosphoranylidene)butyrates, exhibit a preferred conformation characterized by a tetrahedral phosphorus atom and an sp2 hybridized ylidic carbon atom. These compounds form stable structures due to effective electronic delocalization towards the keto groups, influenced by attractive and repulsive intramolecular interactions (Castañeda et al., 2001).
Synthesis of Heterocyclic Compounds
2-(Triphenylphosphoranylidene)butyraldehyde is instrumental in the synthesis of diverse heterocyclic compounds. For instance, it participates in reactions leading to the formation of 2-hydrazinylidene-3-hydroxy-4H-furo[3,2-c]pyran-4-ones through a mild condition process, showcasing its utility in synthesizing complex organic structures with excellent yields (Adib et al., 2013).
Advancements in Organic Synthesis
The compound has facilitated the development of new annulation techniques, demonstrating its efficacy in creating cyclohexenonedicarboxylates and cyclohexadienedicarboxylates with potential ecto-parasiticidal applications. These advancements underscore the compound's role in expanding the toolkit for organic synthesis, particularly in generating substances with significant biological activity (Moorhoff, 2003).
Solid Electrolyte Interface (SEI) Formation
In the field of energy storage, 2-(Triphenylphosphoranylidene)butyraldehyde derivatives have been identified as effective electrolyte additives for lithium metal secondary batteries. These compounds improve cycle performance by forming stable solid electrolyte interfaces (SEIs) on lithium metal anodes, thus enhancing the durability and efficiency of the batteries (Jeong et al., 2015).
Contribution to Material Science
The compound also finds applications in material science, exemplified by its role in synthesizing polymer-bound 1,2-diaza-1,3-butadienes. This achievement represents a significant step in the solid-phase synthesis of complex organic molecules, illustrating the compound's versatility in facilitating innovative synthetic strategies (Attanasi et al., 1999).
Safety and Hazards
properties
IUPAC Name |
2-(triphenyl-λ5-phosphanylidene)butanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21OP/c1-2-19(18-23)24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-18H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKVHIDYCFPCLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404558 | |
Record name | 2-(Triphenylphosphoranylidene)butyraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Triphenylphosphoranylidene)butyraldehyde | |
CAS RN |
90601-08-4 | |
Record name | 2-(Triphenylphosphoranylidene)butyraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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